molecular formula C24H22N4O6 B2471977 N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) CAS No. 476318-12-4

N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)

Cat. No.: B2471977
CAS No.: 476318-12-4
M. Wt: 462.462
InChI Key: OSDHOQKZAOFVLA-UHFFFAOYSA-N
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Description

N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) is a complex organic compound characterized by the presence of biphenyl and pyrrolidinone groups

Mechanism of Action

Target of Action

It’s known that similar compounds with 2,5-dioxopyrrolidin-1-yl groups can react with proteins, specifically targeting lysine residues .

Mode of Action

The compound likely interacts with its targets through a process known as protein crosslinking. This involves the formation of covalent bonds between different protein molecules, often mediated by reactive groups on the crosslinking agent. In the case of this compound, the 2,5-dioxopyrrolidin-1-yl groups can react with lysine residues on proteins, leading to the formation of crosslinks .

Pharmacokinetics

Similar compounds have shown high metabolic stability on human liver microsomes , which suggests that this compound may also have favorable pharmacokinetic properties.

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the reactivity of the 2,5-dioxopyrrolidin-1-yl groups towards proteins could be affected by the pH of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) typically involves the reaction of biphenyl derivatives with pyrrolidinone-based intermediates. One common method involves the use of a Buchwald–Hartwig cross-coupling reaction. This reaction employs bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the Buchwald–Hartwig cross-coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrrolidinone rings.

    Substitution: Nucleophilic substitution reactions can occur at the biphenyl or pyrrolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-([1,1’-biphenyl]-4,4’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to modulate specific molecular targets also sets it apart from other similar compounds.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c29-19(13-27-21(31)9-10-22(27)32)25-17-5-1-15(2-6-17)16-3-7-18(8-4-16)26-20(30)14-28-23(33)11-12-24(28)34/h1-8H,9-14H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDHOQKZAOFVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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